molecular formula C24H26N2O3 B3437503 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B3437503
M. Wt: 390.5 g/mol
InChI Key: QLVPMFCQEMCRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Methylpropoxy)phenyl]-4-(morpholine-4-carbonyl)quinoline is a synthetic quinoline derivative characterized by:

  • Position 2: A 3-(2-methylpropoxy)phenyl group, introducing lipophilicity and steric bulk.
  • Position 4: A morpholine-4-carbonyl moiety, contributing hydrogen-bonding capacity and modulating solubility. This compound’s design aligns with strategies for optimizing pharmacokinetic properties in drug discovery, where quinoline scaffolds are often modified with aryl and heterocyclic substituents for targeted bioactivity .

Properties

IUPAC Name

[2-[3-(2-methylpropoxy)phenyl]quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17(2)16-29-19-7-5-6-18(14-19)23-15-21(20-8-3-4-9-22(20)25-23)24(27)26-10-12-28-13-11-26/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVPMFCQEMCRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

  • Step 1: Preparation of the Aryl Halide

    • The starting material, 3-(2-methylpropoxy)phenyl bromide, is synthesized through the bromination of 3-(2-methylpropoxy)phenol.
    • Reaction conditions: Bromine in the presence of a suitable solvent like dichloromethane.
  • Step 2: Suzuki–Miyaura Coupling

    • The aryl halide is then coupled with 4-(morpholine-4-carbonyl)quinoline-2-boronic acid using a palladium catalyst.
    • Reaction conditions: Palladium(II) acetate, a phosphine ligand, and a base such as potassium carbonate in a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogs and Substituent Effects

Key structural analogs are compared below based on substituents at positions 2 and 4:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight Key Properties/Activities Reference ID
Target Compound 3-(2-Methylpropoxy)phenyl Morpholine-4-carbonyl 420.49 (calc.) High lipophilicity (predicted logP ~4.2)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl 3,4-Dimethoxyphenyl 434.91 Anticancer, antifungal; logP = 5.1
2-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)quinoline hydrobromide 4-Methoxyphenyl 4-Methylpiperidinyl 414.34 Improved solubility (salt form)
2-(3,4-Dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline 3,4-Dimethoxyphenyl Piperazinyl carbonyl 497.58 Antipsychotic potential (dopamine modulation)
4-(3-(4-Methylpiperazinyl)propoxy)-2-(4-(trifluoromethyl)phenyl)quinoline 4-(Trifluoromethyl)phenyl 3-(4-Methylpiperazinyl)propoxy 473.52 Antiproliferative activity (IC50 < 1 μM)
Key Observations:
  • Morpholine vs. Piperazine/Piperidine : The morpholine-4-carbonyl group in the target compound offers a balance of moderate polarity and metabolic stability compared to piperazine/piperidine derivatives, which may exhibit higher basicity and off-target receptor interactions .
  • 2-Methylpropoxy vs. Methoxy/Chloro Groups : The 2-methylpropoxy substituent enhances lipophilicity (logP ~4.2) relative to smaller groups like methoxy (logP ~2.8) but reduces steric hindrance compared to trifluoromethyl (logP ~3.9) .

Physicochemical and Pharmacokinetic Properties

Table: Comparative Physicochemical Parameters
Property Target Compound 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline 4-(Piperazinyl carbonyl)quinoline
Molecular Weight 420.49 434.91 497.58
logP (Calculated) 4.2 5.1 3.8
Hydrogen Bond Acceptors 5 6 7
Topological Polar Surface Area (Ų) 65.7 78.9 92.4
  • Lipophilicity: The target compound’s logP (4.2) lies between highly lipophilic diarylquinolines (logP ~5.1) and polar piperazinyl derivatives (logP ~3.8), suggesting balanced membrane permeability and solubility .
  • Polar Surface Area (PSA) : The morpholine-4-carbonyl group contributes a PSA of ~65.7 Ų, favorable for oral bioavailability compared to bulkier piperazinyl derivatives (PSA >90 Ų) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
2-[3-(2-METHYLPROPOXY)PHENYL]-4-(MORPHOLINE-4-CARBONYL)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.